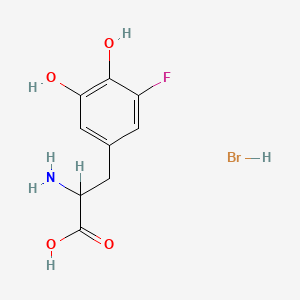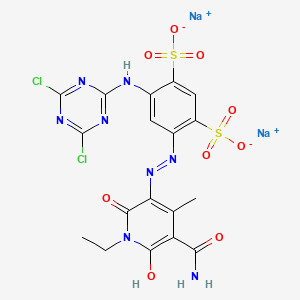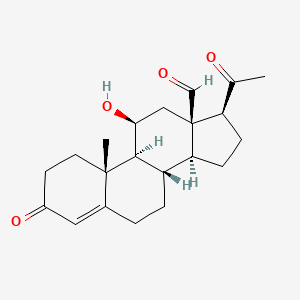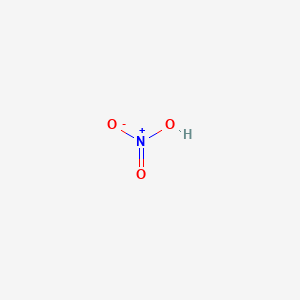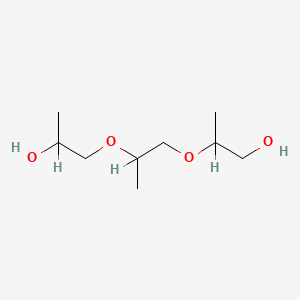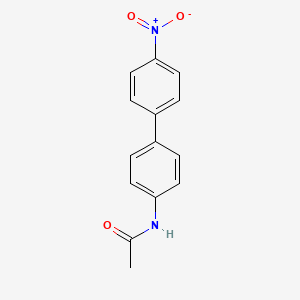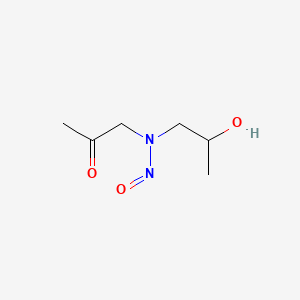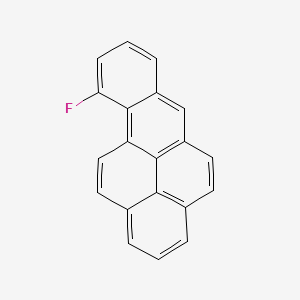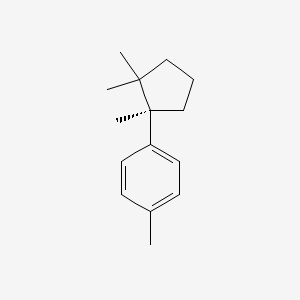
Cuparene
Descripción general
Descripción
Cuparene is a chemical compound with the formula C15H22 . It consists of 22 Hydrogen atoms and 15 Carbon atoms, making a total of 37 atoms . The IUPAC name for Cuparene is 1-methyl-4-[(1R)-1,2,2-trimethylcyclopentyl]benzene .
Synthesis Analysis
The synthesis of Cuparene-type sesquiterpenes is a significant synthetic challenge mainly because of the construction of the sterically hindered quaternary centres . A successful construction of such quaternary moiety was reported by a highly regioselective opening of (+/−)-2,5-dimethoxy-4-methyl-α-methylstyrene oxide by the acetone silyl enol ether catalysed by Lewis acid . Additionally, an efficient epoxidation of the highly activated 2,5-dimethoxy-4-methyl-α-styrene was accomplished by modifications on the dioxirane-promoted epoxidation protocol .
Molecular Structure Analysis
The Cuparene molecule contains a total of 38 bonds; 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .
Chemical Reactions Analysis
The construction of the benzylic hindered quaternary centre has been considered a specially challenging process to which a diversity of methods has been used, including well-succeeded enantioselective protocols .
Physical And Chemical Properties Analysis
Cuparene has a molecular weight of 202.3352 g/mol . It has a variety of properties available from “Mol-Instincts”, a chemical database based on quantum chemical computations .
Aplicaciones Científicas De Investigación
Polymerization of Acetylene
Cuparene has been associated with the polymerization of acetylene. This process predates the successful formation of polyacetylene by nearly a century. Early polymerization efforts included both catalyzed and non-catalyzed thermal processes, as well as polymerization via electric discharge, UV irradiation, and α particle irradiation. All of these studies resulted in the production of a resinous material that was eventually given the name cuprene .
Synthesis of Alkaloids and Terpenoids
Epoxides are oxygen-containing heterocycles which are significantly employed as crucial intermediates in various organic transformations. They are considered highly reactive three-membered heterocycles due to ring strain and they undergo epoxide ring opening reactions with a diverse range of nucleophiles. These reactions have garnered substantial attention in organic synthesis, driven by the need to comprehend the synthesis of biologically and structurally important organic compounds. They have also found applications in the synthesis of complex natural products .
Halocyclization of Olefinic Substrate
Halocyclization of olefinic substrate enables the establishment of cyclic skeletons via intramolecular halonium-induced nucleophilic addition, which has been well utilized as a practical strategy for constructing cyclic skeletons in natural product synthesis .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Cuparene, as a sesquiterpenoid, is part of the terpenoid biosynthesis pathway Terpenoids are a large class of natural products with diverse structures and functions They are derived from the five-carbon building block isoprene, and sesquiterpenoids like Cuparene are composed of three isoprene units
Action Environment
The action, efficacy, and stability of Cuparene may be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of Cuparene. Additionally, Cuparene is isolated from the Cupressaceae family , suggesting that its production and activity may be influenced by the plant’s growth conditions.
Propiedades
IUPAC Name |
1-methyl-4-[(1R)-1,2,2-trimethylcyclopentyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-12-6-8-13(9-7-12)15(4)11-5-10-14(15,2)3/h6-9H,5,10-11H2,1-4H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPBCXNFNIJSV-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]2(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168762 | |
| Record name | (R)-(+)-p-(1,2,2-Trimethylcyclopentyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16982-00-6 | |
| Record name | (+)-Cuparene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16982-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cuparene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-p-(1,2,2-Trimethylcyclopentyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-p-(1,2,2-trimethylcyclopentyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPARENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24IR5X2B93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (+)-cuparene?
A1: The molecular formula of (+)-cuparene is C15H22, and its molecular weight is 202.34 g/mol.
Q2: What are some key spectroscopic characteristics of (+)-cuparene?
A2: (+)-Cuparene's structure is confirmed through techniques like NMR and MS. While specific spectroscopic data points are not provided in these abstracts, researchers utilize 1H- and 13C-NMR, and 2D NMR techniques to elucidate its structure. Mass spectrometry is commonly employed to confirm its molecular weight. [, , , , , , ]
Q3: Can you describe a concise synthesis of (+)-cuparene?
A3: Several synthetic routes have been explored. One approach utilizes a chiral synthon (+)-5 to stereoselectively construct the quaternary carbon bearing the tolyl group via a 1,4-addition of (p-tolyl)2Zn. [] Another method involves a photomediated cyclization of a chiral α-(aminobutyl)styrene followed by microwave-assisted Cope elimination. []
Q4: What is significant about the structure of cuparene-type compounds in terms of synthesis?
A4: Cuparene-type compounds possess vicinal quaternary carbons on a five-membered ring. The construction of this structural motif, particularly the quaternary carbon attached to the tolyl group, presents a synthetic challenge that has been addressed using various strategies. [, , ]
Q5: What is the significance of Reetz chemistry in the synthesis of (+)-cuparene?
A5: Reetz chemistry, specifically the use of dimethyltitanium dichloride for alkylation, has been employed to install the quaternary centers present in (+)-cuparene, highlighting the versatility of this reagent in complex molecule synthesis. []
Q6: Where is (+)-cuparene found in nature?
A6: (+)-Cuparene has been identified in various natural sources. It is a predominant sesquiterpene hydrocarbon in callus tissue of Perilla frutescens Britton var. crispa Decne f. purpurea Makino (Akachirimen). [] It's also found in liverworts like Bazzania pompeana [] and Dumortiera hirsuta. [] Additionally, it's isolated from the red alga Laurencia okamurai Yamada. []
Q7: Does (+)-cuparene exhibit any antimicrobial properties?
A7: While (+)-cuparene itself has not been widely reported for direct antimicrobial effects, closely related cuparene-type sesquiterpenes like enokipodins C and D, isolated from the mushroom Flammulina velutipes, demonstrate antimicrobial activity against the fungus Cladosporium herbarum and Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. []
Q8: What is the significance of the discovery of brominated cuparene-derived compounds?
A8: The isolation of novel brominated cuparene-derived sesquiterpene ethers, like 8,10-dibromo-3,7-epoxy-laur-13-ol, from the red alga Laurencia sp. points to the potential of marine organisms as sources of structurally unique and biologically active cuparene derivatives. []
Q9: How is (+)-cuparene biosynthesized?
A9: Studies using deuterium-labeled mevalonic acid in Perilla sp. callus cultures have provided insights into cuparene biosynthesis. The labeling patterns suggest a concurrent 1,4-hydride shift and double 1,3-hydride shift for cyclopentane ring formation. Additionally, the data indicates the loss of two H-5 and one H-2 atoms from mevalonate during aromatic ring formation. [, ]
Q10: What is the role of cytochrome P450 enzymes in the biosynthesis of cuparene-related compounds?
A10: Research on enokipodins A-D, cuparene-type sesquiterpenes, reveals the involvement of cytochrome P450 enzymes in their biosynthesis. Using cytochrome P450 inhibitors like 1-aminobenzotriazole, researchers were able to trap less-highly oxygenated intermediates, shedding light on the biosynthetic pathway of these compounds. [, ]
Q11: What are the potential applications of (+)-cuparene?
A11: While specific applications of (+)-cuparene itself are not extensively detailed in the provided research, its presence as a major component in essential oils of plants like Dorema aucheri [] and Valeriana hardwickii var. arnottiana [] suggests potential uses in flavoring and fragrance industries.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)
